Cas no 1896921-04-2 (4-(4-aminobutyl)benzene-1,3-diol)

4-(4-Aminobutyl)benzene-1,3-diol is a phenolic compound featuring both an aminobutyl side chain and diol functional groups on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the primary amine and hydroxyl groups allows for versatile derivatization, enabling applications in crosslinking, chelation, and as a building block for bioactive molecules. Its balanced hydrophilicity and lipophilicity enhance solubility in a range of solvents, facilitating its use in diverse reaction conditions. The compound's stability under controlled conditions further supports its utility in research and industrial processes.
4-(4-aminobutyl)benzene-1,3-diol structure
1896921-04-2 structure
Product name:4-(4-aminobutyl)benzene-1,3-diol
CAS No:1896921-04-2
MF:C10H15NO2
MW:181.231602907181
CID:6411660
PubChem ID:117278745

4-(4-aminobutyl)benzene-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 4-(4-aminobutyl)benzene-1,3-diol
    • EN300-1765123
    • 1896921-04-2
    • Inchi: 1S/C10H15NO2/c11-6-2-1-3-8-4-5-9(12)7-10(8)13/h4-5,7,12-13H,1-3,6,11H2
    • InChI Key: BEFYWBSVRNAKME-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1CCCCN)O

Computed Properties

  • Exact Mass: 181.110278721g/mol
  • Monoisotopic Mass: 181.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.5Ų
  • XLogP3: 0.5

4-(4-aminobutyl)benzene-1,3-diol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1765123-1.0g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
1g
$1214.0 2023-06-03
Enamine
EN300-1765123-5.0g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
5g
$3520.0 2023-06-03
Enamine
EN300-1765123-5g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
5g
$3520.0 2023-09-20
Enamine
EN300-1765123-1g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
1g
$1214.0 2023-09-20
Enamine
EN300-1765123-0.25g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
0.25g
$1117.0 2023-09-20
Enamine
EN300-1765123-0.05g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
0.05g
$1020.0 2023-09-20
Enamine
EN300-1765123-10.0g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
10g
$5221.0 2023-06-03
Enamine
EN300-1765123-2.5g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
2.5g
$2379.0 2023-09-20
Enamine
EN300-1765123-0.1g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
0.1g
$1068.0 2023-09-20
Enamine
EN300-1765123-0.5g
4-(4-aminobutyl)benzene-1,3-diol
1896921-04-2
0.5g
$1165.0 2023-09-20

Additional information on 4-(4-aminobutyl)benzene-1,3-diol

Chemical Profile of 4-(4-aminobutyl)benzene-1,3-diol (CAS No. 1896921-04-2)

4-(4-aminobutyl)benzene-1,3-diol, identified by its Chemical Abstracts Service (CAS) number 1896921-04-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a benzene core substituted with both hydroxyl and amino butyl groups, presents a unique structural framework that makes it of significant interest for synthetic applications and potential therapeutic development.

The compound's structure consists of a phenolic ring at the 1-position and 3-position, each bearing a hydroxyl (-OH) group, and an amine-substituted butyl chain at the 4-position. This particular arrangement imparts both hydrophilic and lipophilic characteristics, which are crucial for drug-like properties such as solubility, bioavailability, and interaction with biological targets. The presence of multiple reactive sites—hydroxyl groups for hydrogen bonding and oxidation, and an amine group for nucleophilic substitution or coupling reactions—makes 4-(4-aminobutyl)benzene-1,3-diol a versatile intermediate in organic synthesis.

In recent years, the exploration of aromatic diamines and diols has seen considerable progress due to their utility in designing novel pharmacophores. The chemical community has been particularly interested in derivatives of benzene-1,3-diol due to their role as precursors in the synthesis of bioactive molecules. For instance, studies have highlighted the potential of such compounds in developing kinase inhibitors, which are critical in targeted cancer therapies. The butyl chain in 4-(4-aminobutyl)benzene-1,3-diol not only enhances solubility but also allows for modifications that can fine-tune binding affinity to specific biological targets.

One of the most compelling aspects of 4-(4-aminobutyl)benzene-1,3-diol is its potential as a building block for more complex molecules. Researchers have leveraged its reactive sites to create conjugates with other pharmacophores or to modify existing drug candidates. For example, the amine group can be coupled with carboxylic acids via amide bond formation, while the hydroxyl groups can participate in ether or ester linkages. Such modifications are essential in optimizing pharmacokinetic profiles and improving therapeutic efficacy.

The pharmaceutical industry has been increasingly focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for drug discovery. Compounds like 4-(4-aminobutyl)benzene-1,3-diol offer a scaffold that can be engineered to interact with specific PPIs. Preliminary computational studies have suggested that structural analogs of this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. This aligns with the broader trend toward precision medicine, where tailored molecular entities are designed to address specific disease mechanisms.

Moreover, the synthesis of 4-(4-aminobutyl)benzene-1,3-diol itself presents an interesting challenge for organic chemists. The synthesis typically involves multi-step reactions starting from commercially available precursors such as 4-bromobenzaldehyde or 4-nitrobenzaldehyde. Key steps include reduction to form the corresponding amine followed by selective substitution or coupling reactions to introduce the hydroxyl groups at the 1 and 3 positions. Advances in catalytic methods have enabled more efficient and scalable routes to this compound, which is crucial for both academic research and industrial applications.

The growing interest in 4-(4-aminobutyl)benzene-1,3-diol is also reflected in its role as a reference standard or intermediate in various synthetic protocols. Its well-defined structure allows researchers to use it as a benchmark for developing new synthetic methodologies or for quality control purposes in drug manufacturing. As synthetic chemistry continues to evolve toward greener and more sustainable practices, compounds like this one will play a pivotal role in facilitating these advancements.

In conclusion,4-(4-aminobutyl)benzene-1,3-diol (CAS No. 1896921-04-2) represents a significant compound in pharmaceutical chemistry with diverse applications ranging from drug discovery to synthetic intermediates. Its unique structural features make it an attractive candidate for further investigation into novel therapeutic agents targeting various diseases. As research progresses, it is likely that new derivatives and applications will emerge, further solidifying its importance in the chemical biology landscape.

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